3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-5-(trifluoromethyl)phenylboronic acid
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Overview
Description
3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-5-(trifluoromethyl)phenylboronic acid is a complex organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-5-(trifluoromethyl)phenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiazolidinone ring, followed by the introduction of the trifluoromethyl group and the boronic acid functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-5-(trifluoromethyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the thiazolidinone ring can produce various reduced derivatives.
Scientific Research Applications
3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-5-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Medicine: Its potential as a pharmacophore makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-5-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes that contain such functional groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the thiazolidinone and trifluoromethyl groups, making it less versatile in certain applications.
3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenylboronic acid: Similar structure but without the trifluoromethyl group, which affects its stability and reactivity.
5-(Trifluoromethyl)phenylboronic acid: Lacks the thiazolidinone group, limiting its potential interactions with biological targets.
Uniqueness
3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-5-(trifluoromethyl)phenylboronic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazolidinone moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF3NO4S/c12-10(13,14)7-4-8(11(16)17)6-9(5-7)15-2-1-3-20(15,18)19/h4-6,16-17H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEICWUYKZZTTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCCS2(=O)=O)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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